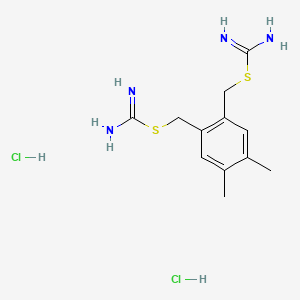
2,2'-(4,5-Dimethyl-1,2-xylylene)bis(2-thiopseudourea) dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(4,5-Dimethyl-1,2-xylylene)bis(2-thiopseudourea) dihydrochloride: is a chemical compound with the molecular formula C12H19ClN4S2 and a molecular weight of 318.893 g/mol . This compound is known for its unique structure, which includes two thiopseudourea groups linked by a dimethyl-xylylene bridge. It is often used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(4,5-Dimethyl-1,2-xylylene)bis(2-thiopseudourea) dihydrochloride typically involves the reaction of 4,5-dimethyl-1,2-xylylene with thiourea derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiopseudourea groups can participate in nucleophilic substitution reactions, often with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenated compounds; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products:
Oxidation: Oxidized derivatives of the thiopseudourea groups.
Reduction: Reduced forms of the compound, often with altered thiopseudourea groups.
Substitution: Substituted derivatives where the thiopseudourea groups are replaced by other functional groups.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
- Acts as a ligand in coordination chemistry, forming complexes with metal ions.
Biology:
- Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Mechanism of Action
The mechanism of action of 2,2’-(4,5-Dimethyl-1,2-xylylene)bis(2-thiopseudourea) dihydrochloride involves its interaction with molecular targets through its thiopseudourea groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activities and interact with cellular components .
Comparison with Similar Compounds
- 2,2’-(1,4-Phenylenedimethylene)bis(2-thiopseudourea hydrobromide)
- 2,2’-(1,3-Phenylenedimethylene)bis(2-thiopseudourea hydrobromide)
- 1,1’-(4,5-Dimethyl-1,2-phenylene)bis(3-phenyl-2-thiourea)
Uniqueness:
- The presence of the dimethyl-xylylene bridge in 2,2’-(4,5-Dimethyl-1,2-xylylene)bis(2-thiopseudourea) dihydrochloride imparts unique steric and electronic properties, differentiating it from other thiopseudourea derivatives.
- Its ability to form stable complexes with metal ions and participate in diverse chemical reactions makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H20Cl2N4S2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
[2-(carbamimidoylsulfanylmethyl)-4,5-dimethylphenyl]methyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C12H18N4S2.2ClH/c1-7-3-9(5-17-11(13)14)10(4-8(7)2)6-18-12(15)16;;/h3-4H,5-6H2,1-2H3,(H3,13,14)(H3,15,16);2*1H |
InChI Key |
DTNDEHFVUOTLHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)CSC(=N)N)CSC(=N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















